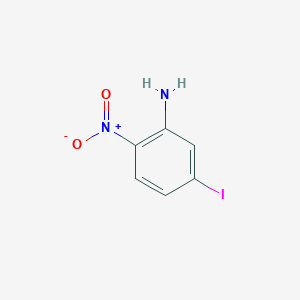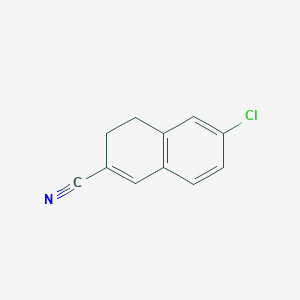
HenrischininA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HenrischininA is a novel compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HenrischininA involves multiple steps, starting with the preparation of the core structure through a series of organic reactions. The initial step typically involves the formation of a key intermediate, which is then subjected to various chemical transformations to yield the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves scaling up the laboratory procedures and employing large-scale reactors and purification systems. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
HenrischininA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound with different functional groups.
科学的研究の応用
HenrischininA has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of HenrischininA involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
特性
分子式 |
C30H40O5 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC名 |
(9R,13R,16R,17R)-16-[(1R,4R,5R,7S)-4-hydroxy-4-methyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-8,8,13,17-tetramethyl-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one |
InChI |
InChI=1S/C30H40O5/c1-27(2)21-7-8-22-18(14-17(21)6-9-25(31)35-27)10-12-29(4)23(11-13-28(22,29)3)20-15-19-16-24(20)34-26(32)30(19,5)33/h6,9,14,19-21,23-24,33H,7-8,10-13,15-16H2,1-5H3/t19-,20+,21-,23-,24-,28+,29-,30-/m1/s1 |
InChIキー |
LBYUMJPRZHHUCO-BDJUYRDISA-N |
異性体SMILES |
C[C@]12CCC3=C([C@@]1(CC[C@@H]2[C@@H]4C[C@@H]5C[C@H]4OC(=O)[C@]5(C)O)C)CC[C@@H]6C(=C3)C=CC(=O)OC6(C)C |
正規SMILES |
CC1(C2CCC3=C(CCC4(C3(CCC4C5CC6CC5OC(=O)C6(C)O)C)C)C=C2C=CC(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)












